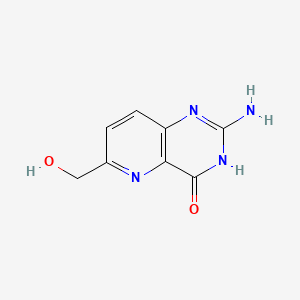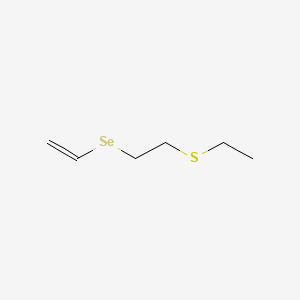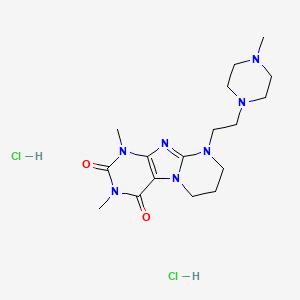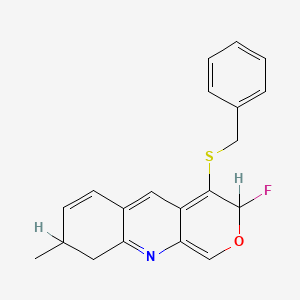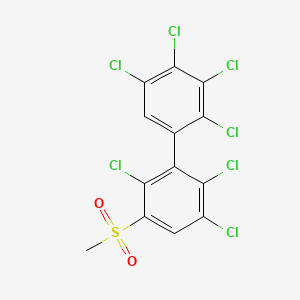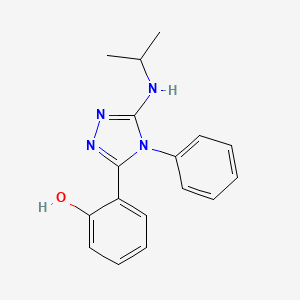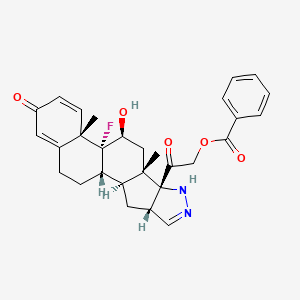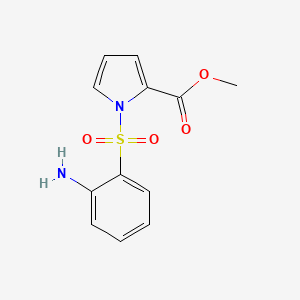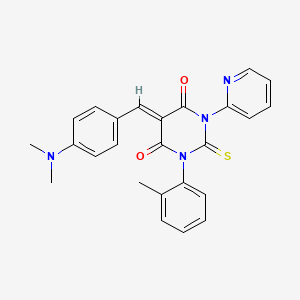
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinediones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate aldehydes and amines under acidic or basic conditions.
Cyclization Reactions: Formation of the pyrimidinedione ring through cyclization of intermediate compounds.
Thionation: Introduction of the thioxo group using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioxo group to a thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidinediones: Compounds with similar core structures but different substituents.
Thioxopyrimidines: Compounds with a thioxo group attached to the pyrimidine ring.
Phenylmethylene Derivatives: Compounds with phenylmethylene groups attached to various heterocycles.
Uniqueness
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
156338-79-3 |
|---|---|
Molekularformel |
C25H22N4O2S |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(2-methylphenyl)-3-pyridin-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C25H22N4O2S/c1-17-8-4-5-9-21(17)28-23(30)20(16-18-11-13-19(14-12-18)27(2)3)24(31)29(25(28)32)22-10-6-7-15-26-22/h4-16H,1-3H3/b20-16+ |
InChI-Schlüssel |
QZKXEEMQTWLSKB-CAPFRKAQSA-N |
Isomerische SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/C(=O)N(C2=S)C4=CC=CC=N4 |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)N(C2=S)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


